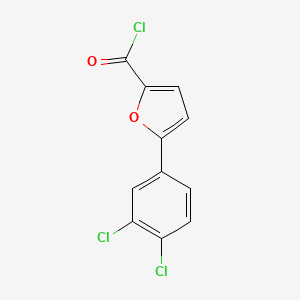

5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride

Vue d'ensemble

Description

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a carbonyl chloride functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-furoyl chloride under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | H₂O (aqueous conditions) | 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid |

| Aminolysis | Primary/Secondary amines (e.g., NH₃, Et₂NH) | Corresponding amides (e.g., 5-(3,4-dichlorophenyl)-N-alkylfuran-2-carboxamide) |

| Esterification | Alcohols (e.g., MeOH, EtOH) | Furoate esters (e.g., methyl 5-(3,4-dichlorophenyl)furan-2-carboxylate) |

Key Notes :

-

Reaction rates depend on steric hindrance and nucleophile strength. Aprotic solvents (e.g., THF) enhance reactivity .

-

The dichlorophenyl group stabilizes the intermediate tetrahedral anion via electron-withdrawing effects, accelerating substitution .

Oxidation Reactions

The furan ring and substituents can undergo oxidation under controlled conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution, 60°C | Furan-2,5-dione derivatives (via ring oxidation) |

| Ozone (O₃) | -78°C, followed by reductive workup | Cleavage products (e.g., dichlorophenyl glyoxal derivatives) |

Mechanistic Insight :

-

Oxidation of the furan ring typically proceeds through electrophilic attack, forming epoxide intermediates that rearrange to diones .

Reduction Reactions

Selective reduction of functional groups:

| Reagent | Target Group | Product |

|---|---|---|

| LiAlH₄ | Carbonyl chloride → Alcohol | 5-(3,4-Dichlorophenyl)furan-2-methanol (unstable; often oxidizes further) |

| H₂/Pd-C | Aromatic Cl groups (partial) | Partially dechlorinated derivatives (e.g., 3-chlorophenyl analogs) |

Limitations :

-

Over-reduction of the furan ring can occur with strong reducing agents, leading to tetrahydrofuran derivatives .

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophilic substitution:

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Meta to chlorine substituents | Nitro derivatives (e.g., 5-(3,4-dichloro-5-nitrophenyl)furan-2-carbonyl chloride) |

| Br₂/FeBr₃ | Para to existing Cl groups | Brominated analogs (e.g., 5-(3,4-dichloro-2-bromophenyl)furan-2-carbonyl chloride) |

Regioselectivity :

-

Chlorine substituents deactivate the ring, favoring meta substitution. Steric effects from the furan ring further influence reactivity .

Polymerization and Cross-Coupling

Industrial applications involve polymerization via Friedel-Crafts or Suzuki-Miyaura coupling:

| Process | Catalyst/Reagents | Outcome |

|---|---|---|

| Friedel-Crafts | AlCl₃, acyl chloride monomers | Polyfuroate esters (thermally stable polymers) |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-linked furan derivatives (used in OLED materials) |

Industrial Relevance :

-

These polymers exhibit high thermal stability (>300°C) and are explored for biodegradable plastics .

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride has been explored for its potential as an anticancer agent. Research indicates that compounds containing furan rings exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of MCF-7 and HT-29 cancer cells, with IC50 values indicating effective cytotoxicity (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <50 |

| This compound | HT-29 | <45 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that furan derivatives can act against both Gram-positive and Gram-negative bacteria. For example, derivatives of furan-based chalcones have shown moderate to strong activity against Staphylococcus aureus and Escherichia coli (Table 2).

| Compound | Microbial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Furan Chalcone Derivative A | Staphylococcus aureus | 256 |

| Furan Chalcone Derivative B | Escherichia coli | 512 |

Material Science

In material science, the unique properties of furan derivatives make them suitable for the development of new materials. Their ability to undergo polymerization reactions opens avenues for creating functional polymers with specific characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized a series of furan derivatives and evaluated their anticancer activities through in vitro assays. The results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity against cancer cell lines compared to their precursors .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing furan-derived chalcones aimed at developing new antimicrobial agents. The study employed molecular docking techniques to predict interactions with target enzymes involved in bacterial metabolism, revealing promising binding affinities that suggest potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-(3,4-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent formation of various derivatives. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with a chloromethyl group instead of a dichlorophenyl group.

Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.

Uniqueness

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is unique due to the presence of the dichlorophenyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it particularly useful in specific synthetic applications and research studies.

Activité Biologique

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a 3,4-dichlorophenyl group, which enhances its reactivity and biological properties. The synthesis typically involves:

- Formation of 5-(3,4-dichlorophenyl)furan-2-carboxylic acid through the reaction of 3,4-dichlorophenylacetic acid with furan-2-carboxylic acid under acidic conditions.

- Conversion to acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Amidation with suitable amines to yield various derivatives for biological testing .

Antimicrobial Properties

Research indicates that compounds bearing furan moieties exhibit diverse antimicrobial activities. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were recorded as low as 256 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and metabolism. For example, the compound's ability to inhibit key enzymes in metabolic pathways could lead to reduced tumor growth in vitro and in vivo models .

The biological activity of this compound is believed to stem from its ability to bind to enzymes or receptors, altering their activity. For instance:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation: It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

A recent study synthesized several furan derivatives and tested their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC of 128 μg/mL against Klebsiella pneumonia.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 256 |

| Derivative B | Escherichia coli | 512 |

| Derivative C | Klebsiella pneumonia | 128 |

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was evaluated for its effects on breast cancer cell lines. The compound demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRLANCABKJNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397678 | |

| Record name | 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-91-1 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.